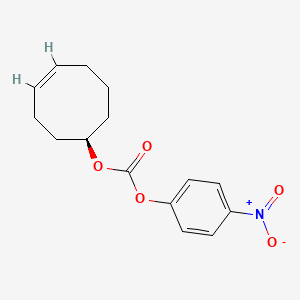
TCO-PNB Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: TCO-PNB Ester is synthesized through a reaction involving trans-cyclooctene and p-nitrophenyl carbonate. The reaction typically involves the use of organic solvents and is carried out under controlled temperature conditions to ensure the formation of the desired diastereomer .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often supplied as a single axial (major) diastereomer, which provides easy handling and extended shelf life .
化学反応の分析
Types of Reactions: TCO-PNB Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The PNB ester group reacts with amines to form amide bonds.
Click Chemistry Reactions: The TCO group reacts with tetrazines in an inverse-electron-demand Diels-Alder reaction.
Common Reagents and Conditions:
Reagents: Amines, tetrazines
Conditions: Reactions are typically carried out in organic solvents at controlled temperatures.
Major Products:
Amide Bonds: Formed from the reaction of the PNB ester group with amines.
Cycloadducts: Formed from the reaction of the TCO group with tetrazines.
科学的研究の応用
Chemistry: TCO-PNB Ester is widely used in click chemistry for the modification of molecules containing amine groups .
Biology: In biological research, this compound is used for labeling proteins and antibodies due to its reactivity with amines and tetrazines .
Medicine: The compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Industry: this compound is employed in the synthesis of various chemical compounds and materials, particularly in the field of polymer chemistry .
作用機序
Mechanism: TCO-PNB Ester exerts its effects through its reactive groups. The PNB ester group reacts with amines to form stable amide bonds, while the TCO group undergoes a click chemistry reaction with tetrazines .
Molecular Targets and Pathways:
PNB Ester Group: Targets amine groups in molecules to form amide bonds.
TCO Group: Reacts with tetrazines to form cycloadducts.
類似化合物との比較
- TCO-PEG3-amine
- TCO-PEG4-amine
- TCO-NHS ester
- TCO-PEG6-acid
- TCO-PEG4-acid
Uniqueness: TCO-PNB Ester is unique due to its dual reactivity with both amines and tetrazines, making it highly versatile for various chemical and biological applications .
生物活性
TCO-PNB Ester (trans-Cyclooctene-p-nitrobenzyl ester) is a compound that has garnered attention in the field of bioconjugation and click chemistry due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
The biological activity of this compound primarily revolves around its ability to participate in bioorthogonal reactions. The key mechanisms include:
- Amine Reactivity : The PNB ester group reacts with primary amines to form stable amide bonds, allowing for the modification of proteins and peptides .
- Click Chemistry : The TCO group undergoes a rapid inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines, enabling efficient labeling and imaging applications in live cells or organisms .
Biological Applications
This compound is utilized in various biological applications, particularly in the fields of:
- Bioconjugation : For attaching labels or drugs to biomolecules.
- Imaging : As part of pretargeting strategies in nuclear medicine, where it facilitates the selective accumulation of imaging agents at target sites.
Case Study 1: Protein Labeling
In a study investigating the efficiency of this compound for protein labeling, researchers found that while it effectively modified proteins in organic solvents, its performance was significantly reduced in aqueous buffers. This limitation was attributed to poor activation levels of labeled proteins when using this compound directly in such environments .
Case Study 2: In Vivo Imaging
A notable application of this compound was demonstrated in pretargeted SPECT imaging using a TCO-modified bisphosphonate compound. The study showed that this approach allowed for improved bone uptake and reduced background activity compared to traditional methods. The results indicated that TCO-functionalized agents could enhance imaging specificity and sensitivity .
Research Findings
Recent research has highlighted several findings related to the biological activity of this compound:
特性
IUPAC Name |
[(1R,4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-FYDYADQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














